4-(1-Methylcyclobutyl)-2-nitroaniline
Description
4-(1-Methylcyclobutyl)-2-nitroaniline is a nitroaromatic compound characterized by a nitro group (-NO₂) at the 2-position of the aniline ring and a 1-methylcyclobutyl substituent at the 4-position. The 1-methylcyclobutyl group introduces steric bulk and conformational rigidity, distinguishing it from simpler substituents (e.g., methoxy, piperazinyl, or halogens) in other nitroanilines. This compound likely shares synthetic pathways with other 2-nitroaniline derivatives, such as coupling reactions or catalytic reductions .
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-(1-methylcyclobutyl)-2-nitroaniline |
InChI |
InChI=1S/C11H14N2O2/c1-11(5-2-6-11)8-3-4-9(12)10(7-8)13(14)15/h3-4,7H,2,5-6,12H2,1H3 |
InChI Key |
UBJHWVLGLLSIQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)C2=CC(=C(C=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
Key Observations :
Reactivity and Catalytic Reduction
Nitroanilines are often reduced to aromatic amines, a reaction critical in pharmaceutical and industrial synthesis. For example:
- 2-Nitroaniline reduces to o-phenylenediamine with AgNi@ZnO catalyst (0.3 mg), achieving full conversion in 30 seconds .
- Steric Effects : Bulky substituents like 1-methylcyclobutyl may slow reduction kinetics compared to unsubstituted 2-nitroaniline due to hindered access to the nitro group.
Table 2: Reduction Efficiency of Nitroanilines
| Compound | Catalyst | Time to Completion | Reaction Rate (s⁻¹) | Reference |
|---|---|---|---|---|
| 2-Nitroaniline | AgNi@ZnO | 30 s | 0.23 | |
| 4-Nitroaniline | Not reported | Not reported | Not reported |
Toxicity and Methemoglobin Formation
Nitroanilines are known to induce methemoglobinemia, with potency varying by substituent position and electronic effects:
Table 3: Comparative Toxicity of Nitroaniline Isomers
Notes:
- 2-Nitroaniline exhibits lower mutagenicity in Salmonella assays without metabolic activation, but conflicting data exist with activation .
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